molecular formula C26H21N5O B2410205 (Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide CAS No. 1007183-44-9

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Número de catálogo: B2410205
Número CAS: 1007183-44-9
Peso molecular: 419.488
Clave InChI: PNUBIPOJBDXGON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a synthetic organic compound featuring a complex structure built on a pyrazole core. This compound is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic scaffolds. The molecular architecture incorporates a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, substituted with a benzyl group, a pyridin-3-yl ring, and a (Z)-configured prop-2-enamide side chain terminating in a 2-methylphenyl group . Pyrazole derivatives are recognized as privileged structures in drug discovery due to their widespread pharmacological activities. Literature indicates that heterocyclic compounds containing pyrazole nuclei are extensively investigated for a range of biological activities, including potential anti-tumor, anti-bacterial, and anti-convulsant properties . The specific spatial arrangement of the (Z)-configured cyano-acrylamide group connecting the pyrazole and aniline rings may contribute to specific molecular interactions, such as hydrogen bonding or dipole interactions, with biological targets. This compound is intended for research and development use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O/c1-19-8-5-6-12-24(19)29-26(32)22(15-27)14-23-18-31(17-20-9-3-2-4-10-20)30-25(23)21-11-7-13-28-16-21/h2-14,16,18H,17H2,1H3,(H,29,32)/b22-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUBIPOJBDXGON-HMAPJEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, a compound featuring a complex pyrazole structure, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce various functional groups. The synthetic pathway often utilizes starting materials such as benzylpyridine derivatives and cyanoacetic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, a study reported the compound's IC50 values across different cell lines:

Cell LineIC50 (nM)
MCF-745 ± 5
HepG-232 ± 4
HCT-11629 ± 3

These results indicate that the compound exhibits potent cytotoxic activity, particularly against HepG-2 liver cancer cells .

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Docking studies suggest that the compound binds to the ATP-binding site of CDK2, mimicking adenine interactions and disrupting normal kinase activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Neuropharmacological Activity

In addition to its anticancer properties, the compound has shown promise in neuropharmacology. Preliminary evaluations indicate that it may possess neuroleptic activity, potentially useful in treating psychosis. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group enhance its binding affinity to dopamine receptors .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that treatment with (Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide resulted in a dose-dependent decrease in cell viability across various cancer cell lines. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

Q & A

Q. What experimental frameworks assess synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay method (CompuSyn software) to quantify synergy (e.g., with paclitaxel in cancer).
  • Transcriptomic profiling : RNA-seq to identify synergistic pathway modulation.
  • In vivo efficacy : Co-administration in resistant tumor models (e.g., paclitaxel-resistant NSCLC) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.